molecular formula C12H23NO3 B3071285 tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1009377-06-3

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No. B3071285
CAS RN: 1009377-06-3
M. Wt: 229.32 g/mol
InChI Key: VOQQCJIHTNEJEK-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H22N2O3 . It is a type of tert-butyl ester .


Synthesis Analysis

Tertiary butyl esters, including “tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular weight of this compound is 242.31 . The SMILES notation for this compound is O=C(N1[C@]2([H])C@@HNC[C@@]1([H])CC2)OC©©C .


Chemical Reactions Analysis

The synthesis of this compound involves the introduction of the tert-butoxycarbonyl group into organic compounds . This process is carried out using flow microreactor systems .

Scientific Research Applications

  • Stereochemistry and Organic Synthesis:

    • A study demonstrated a unique cascade of reactions for synthesizing pipecolic acid derivatives, highlighting the role of vinylfluoro groups as an acetonyl cation equivalent, using tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (Purkayastha et al., 2010).
    • The synthesis of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates through the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate was detailed, showcasing the application of tert-butyl derivatives in stereoselective synthesis (Davies et al., 2003).
  • Molecular Structure and Analysis:

    • Research on the molecular structure of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate revealed a unique distorted half-chair configuration of its six-membered ring, important for understanding molecular interactions (Kolter et al., 1996).
  • Synthetic Methodologies:

    • An efficient approach for synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate was proposed, an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors (Chen Xin-zhi, 2011).
    • The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds like omisertinib, was optimized for rapid production (Zhao et al., 2017).
  • Applications in Drug Synthesis:

    • A study highlighted the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for potent CCR2 antagonists, using an iodolactamization as a key step (Campbell et al., 2009).

properties

IUPAC Name

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQCJIHTNEJEK-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140594
Record name 1,1-Dimethylethyl (2S,5R)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

CAS RN

1009377-06-3
Record name 1,1-Dimethylethyl (2S,5R)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009377-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,5R)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Reactant of Route 5
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.